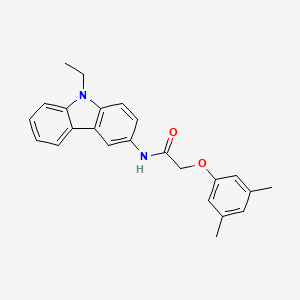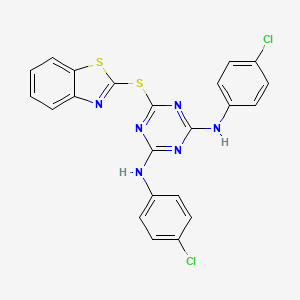![molecular formula C24H21ClN2O2 B11627272 2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627272.png)
2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2,5-dimethylphenol.
Formation of Intermediate: 4-chloroaniline is reacted with ethyl chloroformate to form an intermediate, which is then treated with 2,5-dimethylphenol in the presence of a base to yield the desired product.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl and quinazolinone moieties.
Reduction: Reduction reactions may target the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified phenyl or quinazolinone rings.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinones with different functional groups.
科学研究应用
2-(4-Chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Lacks the 2-(2,5-dimethylphenoxy)ethyl group, resulting in different biological activities.
3-[2-(2,5-Dimethylphenoxy)ethyl]quinazolin-4(3H)-one: Lacks the 4-chlorophenyl group, leading to variations in chemical reactivity and biological effects.
Uniqueness: 2-(4-Chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one is unique due to the presence of both the 4-chlorophenyl and 2-(2,5-dimethylphenoxy)ethyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
属性
分子式 |
C24H21ClN2O2 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-7-8-17(2)22(15-16)29-14-13-27-23(18-9-11-19(25)12-10-18)26-21-6-4-3-5-20(21)24(27)28/h3-12,15H,13-14H2,1-2H3 |
InChI 键 |
PSQNGTRTKOCALQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11627210.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627211.png)
![2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11627215.png)
![3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627216.png)


![(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11627231.png)
![2-methylpropyl {[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11627233.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627244.png)
![(2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11627250.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11627258.png)
![(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11627259.png)
![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627264.png)

